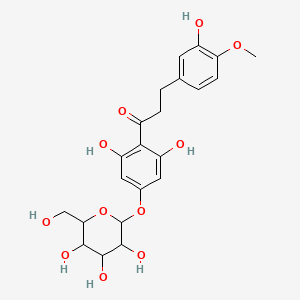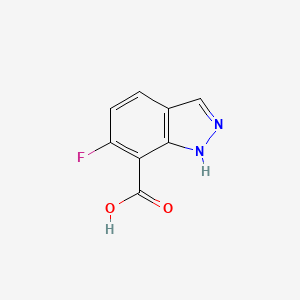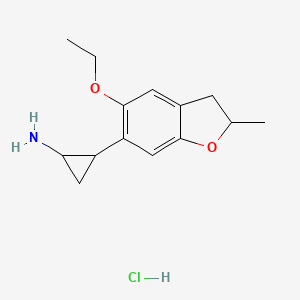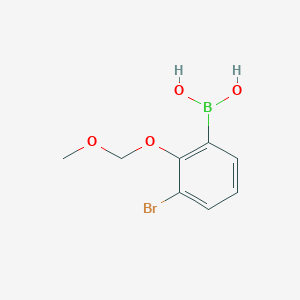![molecular formula C11H15N3O2 B12100201 2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide](/img/structure/B12100201.png)
2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide is a chemical compound with a complex structure that includes a hydroxycarbamimidoyl group attached to a phenyl ring, which is further connected to a methylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions, including nitration, reduction, and diazotization.
Introduction of the Hydroxycarbamimidoyl Group: The hydroxycarbamimidoyl group is introduced via a reaction with hydroxylamine and a suitable carbamoyl chloride.
Attachment of the Methylpropanamide Moiety: The final step involves the attachment of the methylpropanamide moiety through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
科学研究应用
2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- 2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-N-methylacetamide
- 4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate
Uniqueness
2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide is unique due to its specific structural features, such as the presence of both a hydroxycarbamimidoyl group and a methylpropanamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of 2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,10(13)15)8-5-3-7(4-6-8)9(12)14-16/h3-6,16H,1-2H3,(H2,12,14)(H2,13,15) |
InChI 键 |
QQARNGBPWGPFNH-UHFFFAOYSA-N |
手性 SMILES |
CC(C)(C1=CC=C(C=C1)/C(=N/O)/N)C(=O)N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)C(=NO)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B12100126.png)

![2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B12100139.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B12100141.png)
![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12100149.png)




![[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate](/img/structure/B12100172.png)
![[2-Methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B12100177.png)

![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B12100183.png)

